molecular formula C15H15N B8802339 3-phenyl-1,2,3,4-tetrahydroquinoline

3-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8802339
M. Wt: 209.29 g/mol
InChI Key: FTXIEHOUUFATFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1,2,3,4-tetrahydroquinoline is a synthetically versatile scaffold of significant interest in medicinal chemistry and materials science research. This compound features a tetrahydroquinoline structure, a privileged motif in drug discovery, substituted at the 3-position with a phenyl group, which influences its electronic properties and steric profile. In pharmaceutical research, the tetrahydroquinoline core is a key building block for developing biologically active compounds . Analogs of this structural class have been investigated for a wide spectrum of pharmacological activities, including potential use as anticonvulsants, antimicrobials, and anticancer agents . The 1-phenyl-1,2,3,4-tetrahydroquinoline moiety, in particular, has been identified as an effective electron-donating group in the design of metal-free organic sensitizers for solid-state dye-sensitized solar cells (ssDSSCs) . Furthermore, derivatives containing this moiety have been developed and studied as molecular glasses and hole-transporting materials (HTMs) for applications in electrophotography and other electronic devices . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

3-phenyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14,16H,10-11H2

InChI Key

FTXIEHOUUFATFS-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Substrate Preparation and Cyclization

The synthesis commenced with the condensation of (3,4-dimethoxyphenyl)methylamine (1a ) or (3,4-dimethoxyphenyl)ethylamine (1b ) with phenylsulfanylacetophenone (2 ) in the presence of titanium(IV) isopropoxide. Subsequent NaBH₄ reduction yielded secondary amines (4a , 4b ), which were formylated and oxidized to N-formyl sulfoxides (6a , 6b ). The critical cyclization step employed trifluoroacetic anhydride (TFAA) and boron trifluoride diethyl etherate (BF₃·Et₂O), generating the tetrahydroisoquinoline core (7a , 7b ) in moderate yields (40–53%).

Key Reaction Conditions:

  • Catalyst : BF₃·Et₂O (20 mol%)

  • Solvent : Benzene, room temperature

  • Yield : 53% for 7a (3-phenyl derivative)

The proposed mechanism involves a dicationic sulfonium-carbenium intermediate (23 ), stabilized by the Lewis acid, which facilitates ring closure.

Borrowing Hydrogen Methodology Using Manganese Catalysis

A manganese(I) PN₃ pincer complex (1 ) catalyzed the atom-efficient synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline via a borrowing hydrogen (BH) approach, as reported by Hofmann et al..

Reaction Optimization

The one-pot cascade reaction combined 2-aminobenzyl alcohol with secondary alcohols (e.g., 1-phenylethanol) under inert conditions. Key parameters included:

  • Base : KH (1.5 equiv) and KOH (0.5 equiv)

  • Temperature : 120°C

  • Catalyst Loading : 2.0 mol%

  • Solvent : DME (1.0 M concentration)

Optimal conditions achieved 72% isolated yield of 3a (2-phenyl-1,2,3,4-tetrahydroquinoline), with water as the sole byproduct.

Substrate Scope and Limitations:

Alcohol SubstrateProduct Yield (%)Selectivity (3a:2a)
1-Phenylethanol729:1
4-Methyl-1-phenylethanol688:1
Cyclohexanol456:1

The reaction tolerated electron-donating and -withdrawing substituents on the aryl ring but showed reduced efficiency with aliphatic alcohols.

Catalytic Demethylation and Purification

A complementary route involved the demethylation of pre-synthesized 3-phenylquinoline derivatives. A procedure outlined in Royal Society of Chemistry supporting information detailed the use of NH₄Cl in THF for deprotection, followed by flash chromatography and acid washing to isolate the target compound.

Purification Protocol:

  • Deprotection : NH₄Cl (0.1 g) in THF, stirred for 12 h.

  • Workup : Filtration, concentration, and silica gel chromatography.

  • Acid Washing : DCM/4 M HCl to remove salts.

  • Final Isolation : Toluene evaporation and high-vacuum drying.

This method achieved >95% purity, as confirmed by ¹H NMR and chiral HPLC.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality:

MethodYield (%)Catalyst CostScalability
Pummerer Cyclization40–53ModerateLimited
BH Manganese Catalysis45–72HighHigh
Demethylation60–75LowModerate

The BH approach excels in atom economy and scalability but requires expensive pincer catalysts. In contrast, the Pummerer method offers straightforward access to diverse analogs but suffers from moderate yields.

Characterization and Quality Control

All synthesized compounds were rigorously characterized:

  • MS and IR : Confirmed molecular ions and functional groups.

  • ¹H/¹³C NMR : Assignments matched expected coupling patterns, e.g., δ 7.2–7.4 (aryl-H), δ 3.8–4.2 (CH₂-N).

  • Chiral HPLC : Resolved enantiomers of (R)-3-phenyl derivatives (ee >98%) .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) with tungstate ion.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated tetrahydroquinoline derivatives.

    Substitution: Halogenated tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Substitution at C3 (as in 3-phenyl-THQ) vs. C2 (2-phenyl-THQ) alters steric and electronic profiles, impacting reactivity and bioactivity. For example, 2-phenyl-THQ is synthesized via selective hydrogenation , while 3-phenyl-THQ requires BH catalysis .
  • Stereochemical Influence : Diastereomers of 4-methyl-THQ derivatives (e.g., cis/trans ratios of 3.3:1 or 4.0:1) exhibit distinct physical properties, necessitating chromatographic separation .
  • Electron-Withdrawing Groups : The presence of a nitro group at C6 in 2-methyl-THQ significantly increases acylation stereoselectivity compared to electron-donating groups (e.g., methoxy) .

Pharmacological Activities

Substituents dictate bioactivity profiles:

Activity Compound Efficacy Notes Reference
Anticancer 3,4-Diaryl-THQ derivatives Activity varies with aryl groups
Analgesic 2-Methyl-5-hydroxy-THQ 1/8 potency of morphine
Antitrypanosomal 2-Phenyl-THQ Key intermediate in lead synthesis
Anti-inflammatory Various substituted THQs Structure-dependent activity
Antioxidant THQ hybrids Enhanced radical scavenging

Reactivity in Chemical Reactions

  • Oxidation: 3-Phenyl-THQ resists oxidation to quinoline under catalytic conditions, unlike unsubstituted THQ, which dehydrogenates to quinoline (41% yield) .
  • Radical Reactions : 4-Phenyl-THQ derivatives undergo radical-mediated C–H amination, with steric hindrance from C3 substituents (e.g., methyl) reducing yields (75% vs. 41% for 3-methyl-4-phenyl-THQ) .
  • Acylation : Electron-withdrawing groups (e.g., nitro) at C6 enhance stereoselectivity in kinetic resolutions compared to electron-donating groups .

Physical and Stereochemical Properties

  • Melting Points/Solubility : Sulfonyl-substituted THQs (e.g., 1-(3,4-dimethylphenyl)sulfonyl-THQ) are typically amorphous solids, while alkyl-substituted analogs (e.g., 2-isobutyl-THQ) exist as oils .
  • Chromatographic Behavior : Diastereomers (e.g., cis/trans-4-methyl-THQ) exhibit distinct Rf values on TLC, enabling separation via silica/alumina columns .

Q & A

Q. What are the common synthetic routes for 3-phenyl-1,2,3,4-tetrahydroquinoline, and how are reaction conditions optimized?

The synthesis of this compound often involves cyclization of intermediates derived from aromatic amines. A key method uses epichlorohydrin reacting with diphenylamine, forming an N-(3-chloro-2-hydroxypropyl) intermediate, which undergoes intramolecular cyclization under heat to yield the tetrahydroquinoline core . Optimization includes:

  • Temperature control : Elevated temperatures (e.g., 80–120°C) enhance cyclization efficiency.
  • Catalyst selection : Acidic or basic conditions may be tailored based on substituent sensitivity.
  • Purification : Column chromatography or recrystallization removes byproducts, ensuring >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Structural validation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and ring saturation (e.g., distinguishing between 1,2,3,4-tetrahydro and fully aromatic quinoline) .
  • Mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
  • IR spectroscopy : Confirms functional groups (e.g., hydroxyl or amine moieties) .
    For example, 1H^1H NMR of 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline shows distinct signals for the methoxy group (δ 3.72 ppm) and tetrahydroquinoline protons (δ 1.8–3.1 ppm) .

Q. How can researchers ensure high purity during the synthesis of tetrahydroquinoline derivatives?

Effective purification strategies include:

  • Flash column chromatography : Separates products from unreacted starting materials using gradients of ethyl acetate/hexane .
  • Recrystallization : Solvent systems like ethanol/water improve crystal purity .
  • HPLC : Resolves stereoisomers or closely related analogs .

Advanced Research Questions

Q. How does substituent positioning influence regioselectivity in the cyclization of tetrahydroquinoline precursors?

Regioselectivity is governed by electronic and steric factors:

  • Electrophilic attack : Aliphatic side chains (e.g., chloro-hydroxypropyl groups) preferentially cyclize at the ortho-position of aromatic rings due to favorable transition-state geometry .
  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups) may redirect cyclization to less hindered sites, altering product distribution .
    For instance, in the synthesis of bifunctional derivatives, intramolecular cyclization of N,N'-di(3-chloro-2-hydroxypropyl) precursors yields two tetrahydroquinoline rings via controlled attack pathways .

Q. How can researchers resolve contradictions in reported substituent effects on biological activity?

Discrepancies arise from variations in assay conditions or substituent electronic profiles. Methodological approaches include:

  • Comparative SAR studies : Systematically altering substituents (e.g., replacing chlorine with methoxy) while testing under standardized bioassays .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic effects (e.g., HOMO-LUMO gaps) to rationalize activity trends .
  • Meta-analysis : Aggregating data from diverse studies to identify consensus patterns .

Q. What strategies optimize reaction conditions for high-yield synthesis of trifluoromethyl-substituted tetrahydroquinolines?

Key optimizations for electron-withdrawing groups like -CF3_3:

  • Catalytic systems : Use Lewis acids (e.g., ZnCl2_2) to stabilize intermediates during cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated precursors .
  • Reaction monitoring : In-situ FTIR or GC-MS tracks progress to minimize side reactions (e.g., over-oxidation) .
    For example, 6-chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline achieves >80% yield under ZnCl2_2-catalyzed conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anti-inflammatory activity of tetrahydroquinoline derivatives?

Contradictions may stem from:

  • Structural variability : Minor differences (e.g., 2,2,4-trimethyl vs. 3-phenyl substitution) drastically alter binding to COX-2 or NF-κB targets .
  • Assay specificity : In vitro vs. in vivo models (e.g., murine macrophages vs. human whole-blood assays) yield divergent EC50_{50} values .
    Resolution involves:
  • Dose-response profiling : Testing compounds across multiple concentrations and models.
  • Target validation : CRISPR knockouts or inhibitor studies confirm mechanistic pathways .

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